molecular formula C23H39ClN4 B13999456 6-Chloro-9-octadecylpurine CAS No. 68180-21-2

6-Chloro-9-octadecylpurine

Cat. No.: B13999456
CAS No.: 68180-21-2
M. Wt: 407.0 g/mol
InChI Key: RKDHBFHIJFZQOR-UHFFFAOYSA-N
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Description

6-Chloro-9-octadecylpurine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The addition of a long octadecyl chain and a chlorine atom to the purine structure imparts unique chemical properties to this compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-octadecylpurine typically involves the alkylation of 6-chloropurine with octadecyl halides. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-octadecylpurine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The purine ring can participate in redox reactions, although these are less common for this specific compound.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, thiols, or primary amines in solvents like DMSO or DMF.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products Formed

    Nucleophilic Substitution: Formation of 9-octadecylpurine derivatives with various functional groups replacing the chlorine atom.

    Oxidation and Reduction: Formation of oxidized or reduced purine derivatives.

    Coupling Reactions: Formation of biaryl or alkyl-aryl purine derivatives.

Scientific Research Applications

6-Chloro-9-octadecylpurine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex purine derivatives.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential antitumor and antiviral activities.

Mechanism of Action

The mechanism of action of 6-Chloro-9-octadecylpurine involves its interaction with specific molecular targets, such as enzymes or receptors. The long octadecyl chain allows it to integrate into lipid membranes, potentially disrupting cellular processes. The chlorine atom can participate in nucleophilic substitution reactions, modifying the activity of enzymes or other proteins. The purine ring can also interact with nucleic acids, affecting processes like DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: A simpler analog without the octadecyl chain, used in various synthetic applications.

    9-Octadecylpurine: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

    6-Mercaptopurine: Contains a thiol group instead of chlorine, used as an antileukemic drug.

Uniqueness

6-Chloro-9-octadecylpurine is unique due to the combination of the long hydrophobic octadecyl chain and the reactive chlorine atom. This dual functionality allows it to participate in a wide range of chemical reactions and interact with biological systems in ways that simpler purine derivatives cannot.

Properties

CAS No.

68180-21-2

Molecular Formula

C23H39ClN4

Molecular Weight

407.0 g/mol

IUPAC Name

6-chloro-9-octadecylpurine

InChI

InChI=1S/C23H39ClN4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28-20-27-21-22(24)25-19-26-23(21)28/h19-20H,2-18H2,1H3

InChI Key

RKDHBFHIJFZQOR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C=NC2=C1N=CN=C2Cl

Origin of Product

United States

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